Rank-Order Potency Profile of Cathepsin Inhibitor I Across Cathepsin B, L, S, and Papain (k₂/Kᵢ)
Cathepsin Inhibitor I displays a quantifiable, non-uniform rank order of inactivation potency across its primary targets. The second-order rate constant (k₂/Kᵢ) is highest for cathepsin L (3.8 × 10⁵ M⁻¹s⁻¹), followed by cathepsin S (4.2 × 10⁴ M⁻¹s⁻¹), cathepsin B (8.9 × 10³ M⁻¹s⁻¹), and papain (2.4 × 10³ M⁻¹s⁻¹) . This yields a ~43-fold preference for cathepsin L over cathepsin B and a ~158-fold preference for cathepsin L over papain. In contrast, the broad-spectrum irreversible inhibitor E-64 shows a comparatively flat potency profile with IC₅₀ values of 2.5 nM (cathepsin L), 4.1 nM (cathepsin S), and 1.4 nM (cathepsin K)—less than a 3-fold spread across these targets . The pronounced differential of Cathepsin Inhibitor I permits experimental designs where differential cathepsin L vs. B contributions can be inferred from concentration-response relationships, an approach not feasible with flat-spectrum inhibitors like E-64.
| Evidence Dimension | Second-order rate constant of inactivation (k₂/Kᵢ) and inter-target potency spread |
|---|---|
| Target Compound Data | Cathepsin L: 3.8 × 10⁵ M⁻¹s⁻¹; Cathepsin S: 4.2 × 10⁴ M⁻¹s⁻¹; Cathepsin B: 8.9 × 10³ M⁻¹s⁻¹; Papain: 2.4 × 10³ M⁻¹s⁻¹. Fold-spread (L/B): ~43×. |
| Comparator Or Baseline | E-64: IC₅₀ values — Cathepsin L: 2.5 nM; Cathepsin S: 4.1 nM; Cathepsin K: 1.4 nM. Fold-spread across cathepsins: <3×. |
| Quantified Difference | Cathepsin Inhibitor I exhibits a ~43-fold differential between cathepsin L and B, versus E-64's <3-fold maximum spread across cathepsins. |
| Conditions | In vitro enzyme inhibition assays using purified or recombinant enzymes; pH and temperature conditions per Demuth et al. (1996) and vendor specifications. |
Why This Matters
A ~43-fold L/B preference enables concentration-dependent dissection of cathepsin L- versus B-mediated proteolysis, whereas E-64's flat profile cannot resolve these contributions.
